molecular formula C14H20FNO2 B1519570 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 1019525-34-8

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine

Cat. No. B1519570
CAS RN: 1019525-34-8
M. Wt: 253.31 g/mol
InChI Key: GQKUZACIJAQLEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

1. Application in Chiral Resolution Reagents

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to the requested chemical, is a synthetic, enantiopure chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening. Its utility lies in its ability to analyze scalemic mixtures of amines, easily identified and quantified by NMR and HPLC (Rodríguez-Escrich et al., 2005).

2. Fluorogenic Reagent for Detection of Primary Amines

Fluram (Fluorescamine), similar in its reactivity to primary amines, allows for effective differentiation of chromosome regions in both mouse and human genomes, demonstrating a heterogeneous distribution of chromosome proteins (Cuéllar et al., 1991).

3. Synthesis of Antibacterial and Antifungal Agents

Compounds structurally related, such as 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, have been synthesized and exhibit notable antibacterial and antifungal activities. These activities are comparable or slightly better than some medicinal standards (Pejchal et al., 2015).

4. Synthesis of Fluorinated Heterocycles

A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using commercially available Selectfluor, affords fluorinated heterocycles with 1,3-disubstitution. This strategy highlights the dual role of the reagent as a fluorine source and a base (Parmar & Rueping, 2014).

5. In Liquid Crystal Polymer Binders

Mesogenic amines, which can be structurally related, are used in liquid crystal polymers and copolymers for producing polymer-dispersed liquid crystals. Their liquid crystalline behavior is significant for this application (Chien et al., 1992).

6. As Fluorogenic Amine for Chymotrypsin Assay

4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a key fluorogenic amine, can be used as a substrate for the microdetermination of chymotrypsin. This exemplifies the potential use of similar amines in various biochemical assays (Sato, Miyakawa, & Kanaoka, 1984).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine” can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12H,2-4,7,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKUZACIJAQLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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